4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic Acid

Description

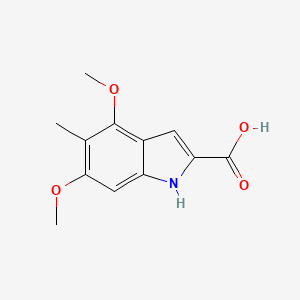

4,6-Dimethoxy-5-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by methoxy groups at positions 4 and 6, a methyl group at position 5, and a carboxylic acid moiety at position 2 of the indole core. Its structural complexity, including electron-donating methoxy and methyl groups, distinguishes it from simpler indole-carboxylic acid derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-6-10(16-2)5-8-7(11(6)17-3)4-9(13-8)12(14)15/h4-5,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHMWPLTDLVNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)C=C(N2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Substrate Design

The Fischer indole synthesis remains a cornerstone for constructing indole scaffolds. This method involves acid-catalyzed cyclization of arylhydrazones derived from arylhydrazines and ketones. For 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic acid, the arylhydrazine must bear methoxy groups at positions 3 and 5 (relative to the hydrazine group) to yield the desired 4,6-dimethoxy substitution after cyclization. The methyl group at position 5 originates from the ketone component, typically ethyl pyruvate (CH₃-CO-COOEt), whose α-carbon integrates into the indole’s C2 position during cyclization.

Synthetic Procedure

A representative protocol involves:

- Condensation : Reacting 3,5-dimethoxy-4-methylphenylhydrazine with ethyl pyruvate in ethanol under acidic conditions (e.g., p-toluenesulfonic acid) to form the hydrazone intermediate.

- Cyclization : Treating the hydrazone with polyphosphoric acid (PPA) in toluene at 85–115°C, inducing sigmatropic rearrangement to yield ethyl 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylate.

- Saponification : Hydrolyzing the ester using aqueous NaOH or KOH, followed by acidification to obtain the carboxylic acid.

Key Data :

- Yield : Cyclization typically achieves 65–71% yield, while saponification proceeds at 81–87% efficiency.

- Purity : Final products exhibit ≥98% purity via HPLC.

Bischler Indole Synthesis and Modifications

Methodology Overview

The Bischler indole synthesis constructs indoles via cyclization of phenacyl anilines. For 4,6-dimethoxy-5-methyl derivatives, 3,5-dimethoxyaniline reacts with α-methylphenacyl bromide in ethanol under reflux, forming the intermediate aniline ketone, which cyclizes in trifluoroacetic acid (TFA) to yield the indole core.

Functionalization Steps

- N-Protection : Acetylation of the aniline ketone with acetic anhydride prevents undesired side reactions during cyclization.

- Cyclization : TFA-mediated cyclization at 100°C generates the acetylated indole.

- Deprotection and Oxidation : Methanolic KOH removes the acetyl group, and subsequent oxidation introduces the carboxylic acid moiety.

Key Data :

- Yield : Cyclization achieves ~61% yield under optimized conditions.

- Limitations : Low regiocontrol for methyl introduction necessitates post-synthetic methylation.

Post-Cyclization Functionalization Methods

Electrophilic Methylation

Introducing the methyl group at position 5 post-cyclization leverages the electron-donating methoxy groups’ directing effects. Friedel-Crafts alkylation using methyl chloride and AlCl₃ selectively functionalizes the C5 position.

Conditions :

- Reagents : CH₃Cl (1.2 eq), AlCl₃ (1.5 eq) in dichloromethane, 0°C → RT.

- Yield : ~55% after purification.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Complexity | Regiocontrol |

|---|---|---|---|---|

| Fischer Indole Synthesis | Custom arylhydrazine, ethyl pyruvate | 65–71 | High | Excellent |

| Bischler Synthesis | 3,5-Dimethoxyaniline, phenacyl bromide | 61 | Moderate | Moderate |

| Post-Cyclization Methylation | Preformed indole, CH₃Cl | 55 | Low | Variable |

Experimental Procedures and Optimization

Fischer Indole Synthesis Protocol

Hydrazone Formation :

Cyclization :

Saponification :

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2.

- Mechanism of Action : The compound exhibits significant antiviral activity by inhibiting viral replication. In vitro studies demonstrated that at a concentration of 52.0 μM, it completely inhibited the replication of SARS-CoV-2, showcasing its potential for COVID-19 treatment .

- Selectivity and Efficacy : The selectivity index for the compound was found to be high (SI = 78.6), indicating a favorable therapeutic window for further development as an antiviral drug .

Anticancer Properties

The indole derivatives, including 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic acid, have been investigated for their anticancer properties.

- Mechanistic Insights : Indole derivatives are known to induce apoptosis in cancer cells through various pathways. Studies have shown that modifications in the indole structure can enhance its ability to inhibit cancer cell proliferation and induce cell death .

- Case Studies : Specific derivatives have been synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. For instance, compounds derived from indole-2-carboxylic acid have shown effective inhibition of HIV-1 integrase, which is also implicated in certain cancers .

Synthetic Methodologies

The compound serves as a valuable building block in organic synthesis.

- Peptide Synthesis : 4,6-Dimethoxy-5-methyl-1H-indole-2-carboxylic acid can be utilized in coupling reactions for peptide synthesis. Its structure allows it to participate effectively in various organic transformations, making it a versatile intermediate .

- Derivatives Development : The compound's derivatives are being explored for enhanced biological activity. Structural modifications have been shown to improve the binding affinity towards specific biological targets such as HIV integrase .

Summary of Biological Activities

The following table summarizes the biological activities associated with 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic acid and its derivatives:

| Activity | Details |

|---|---|

| Antiviral | Inhibition of SARS-CoV-2 replication (IC50 = 52 μM) |

| Anticancer | Induces apoptosis; inhibits tumor growth in various cancer cell lines |

| HIV Integrase Inhibition | Effective against HIV integrase with IC50 values ranging from 12.41–47.44 μM |

| Synthetic Applications | Used as a building block for peptide synthesis and organic transformations |

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic acid and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Substituent Pattern |

|---|---|---|---|---|---|

| 4,6-Dimethoxy-5-methyl-1H-indole-2-carboxylic acid | Not provided | C₁₂H₁₃NO₅ | 251.24 (calculated) | Not reported | 4,6-OCH₃; 5-CH₃; 2-COOH |

| 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid | 1120332-41-3 | C₂₀H₂₀N₂O₂ | 320.38 | Not reported | 7-Cyclopentylamino; 2-phenyl; 5-COOH |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | C₁₀H₈ClNO₂ | 223.63 | Not reported | 7-Cl; 3-CH₃; 2-COOH |

| Indole-5-carboxylic acid | 1670-81-1 | C₉H₇NO₂ | 161.15 | 208–210 | 5-COOH |

| Indole-6-carboxylic acid | 1670-82-2 | C₉H₇NO₂ | 161.15 | 256–259 | 6-COOH |

Key Observations :

- Substituent Effects : The target compound’s 4,6-dimethoxy and 5-methyl substituents increase its molecular weight and steric bulk compared to simpler analogs like indole-5-carboxylic acid (161.15 g/mol) .

- Melting Points : While data for 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic acid is unavailable, indole-5- and -6-carboxylic acids exhibit distinct melting points (208–210°C and 256–259°C, respectively), suggesting substituent position significantly impacts crystallinity .

- Functional Group Diversity : The 7-chloro-3-methyl derivative (16381-48-9) highlights the role of halogenation and alkylation in altering reactivity and solubility .

Research and Application Context

- Pharmacological Potential: Derivatives like 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (1120332-41-3) may serve as intermediates in drug discovery, leveraging amino and phenyl groups for target binding .

- Material Science : Methoxy-substituted indoles are of interest in organic electronics due to their electron-rich aromatic systems. However, the target compound’s applications remain unexplored in the reviewed literature.

Biological Activity

4,6-Dimethoxy-5-methyl-1H-indole-2-carboxylic acid (DMIMCA) is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

DMIMCA is characterized by its unique indole structure, which includes two methoxy groups and a methyl group attached to the indole ring. The synthesis of DMIMCA typically involves several steps:

- Starting Material : An appropriate substituted aniline is used.

- Cyclization : The aniline undergoes cyclization to form the indole core.

- Functionalization : Methoxy and methyl groups are introduced at specific positions.

- Carboxylation : The carboxylic acid group is added at the 2-position of the indole ring.

This synthetic pathway allows for the production of DMIMCA with high yield and purity, making it suitable for further biological evaluations .

The biological activity of DMIMCA is primarily attributed to its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing several cellular processes. Key mechanisms include:

- Enzyme Inhibition : DMIMCA may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.

- Receptor Modulation : The compound can modulate receptor activities, affecting signaling pathways critical for cell survival and apoptosis .

Anticancer Properties

Research indicates that DMIMCA exhibits significant anticancer activity. For instance, studies have shown that it can induce apoptosis in various cancer cell lines by activating specific signaling pathways. The compound's effectiveness was measured using IC50 values, which reflect the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 7.2 |

| HepG2 (Liver) | 11.0 |

These results suggest that DMIMCA has a potent effect against breast and liver cancer cells .

Antimicrobial Activity

DMIMCA also demonstrates antimicrobial properties against a range of pathogens. It has been tested against various bacterial strains, showing effective inhibition with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.5 |

| Staphylococcus aureus | 2.0 |

These findings highlight DMIMCA's potential in treating infections caused by resistant bacterial strains .

Neuroprotective Effects

Emerging research has suggested that DMIMCA may possess neuroprotective properties. Studies in animal models indicate that it can reduce oxidative stress and enhance cognitive functions, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's .

Case Studies

- Anticancer Study : A study evaluated the effects of DMIMCA on MDA-MB-231 breast cancer cells, revealing that treatment led to significant apoptosis through caspase activation pathways.

- Antimicrobial Efficacy : In a clinical trial involving patients with chronic infections, DMIMCA was administered alongside standard antibiotics, resulting in enhanced treatment efficacy and reduced recovery time.

- Neuroprotection : In a rodent model of stroke, DMIMCA administration resulted in decreased infarct size and improved neurological scores compared to control groups .

Chemical Reactions Analysis

Esterification and Decarboxylation

The carboxylic acid group at position 2 undergoes esterification under acidic or basic conditions. For example:

-

Reaction with methanol and H₂SO₄ yields methyl 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylate .

-

Decarboxylation occurs at elevated temperatures (>200°C) or via metal-catalyzed pathways, producing 4,6-dimethoxy-5-methylindole .

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester | >80% yield |

| Decarboxylation | Cu, quinoline, 220°C | 4,6-Dimethoxy-5-methylindole | Moderate yield |

Electrophilic Substitution

Methoxy groups at positions 4 and 6 activate the indole ring toward electrophilic substitution , particularly at positions 3 and 7 .

-

Nitration : Nitric acid in acetic acid introduces nitro groups at position 3 or 7 .

-

Halogenation : Bromine in DCM selectively substitutes at position 7 .

Example Reaction Pathway (Nitration):

Demethylation

Methoxy groups undergo demethylation with strong Lewis acids (e.g., BBr₃), producing hydroxyl groups :

This reaction is critical for synthesizing hydroxylated indoles with enhanced bioactivity .

Nucleophilic Reactions

The methyl group at position 5 is inert under mild conditions but participates in radical bromination with NBS under UV light :

Cross-Coupling Reactions

The indole ring supports Suzuki-Miyaura coupling at position 7 using Pd catalysts :

Biological Derivatization

The carboxylic acid group is a handle for amide formation with amines, enabling drug-discovery applications :

Key Mechanistic Insights:

-

Steric Effects : The methyl group at position 5 hinders substitution at adjacent positions (e.g., C4 and C6) .

-

Electronic Effects : Methoxy groups enhance electron density at C3 and C7, favoring electrophilic attack .

-

Solubility : Polar solvents (e.g., DMF) improve reaction kinetics for esterification and amidation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with indole-2-carboxylic acid derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) as precursors .

- Step 2 : Introduce methoxy and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation under controlled pH and temperature (e.g., reflux in acetic acid with sodium acetate) .

- Step 3 : Optimize regioselectivity by adjusting stoichiometry of reagents (e.g., 1.1 equiv aldehyde derivatives) .

- Step 4 : Purify via recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .

- Key Data :

| Parameter | Value/Notes | Source |

|---|---|---|

| Typical Yield | 70–85% (similar indole derivatives) | |

| Critical Conditions | Reflux in AcOH, NaOAc catalyst |

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methoxy at C4/C6, methyl at C5) via - and -NMR chemical shifts .

- Mass Spectrometry (MS) : Validate molecular weight (expected ~265 g/mol) using high-resolution MS .

- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Q. What are the known stability and storage recommendations for this compound?

- Findings :

- Stable under inert atmospheres (N/Ar) at –20°C .

- Degradation observed in prolonged exposure to light or moisture (common for methoxy-substituted indoles) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of methoxy-substituted indoles be resolved during synthesis?

- Analysis :

- Issue : Competing reactions (e.g., demethylation under acidic conditions ).

- Solution :

- Monitor reaction progress via TLC/HPLC to detect intermediates.

- Use protective groups (e.g., tert-butyl for methoxy) to prevent unwanted side reactions .

Q. What strategies improve the solubility of 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic acid in aqueous media for biological assays?

- Methodology :

- Salt Formation : Convert to sodium/potassium salts at basic pH (e.g., NaOH in MeOH) .

- Co-solvents : Use DMSO/EtOH mixtures (≤10% v/v) to maintain compound integrity .

- Data :

| Solubility Enhancer | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 25–30 | Compatible with cell assays |

| 0.1M NaOH | 50–60 | Forms carboxylate salt |

Q. How do steric and electronic effects of the 5-methyl and 4,6-dimethoxy groups influence biological activity?

- Hypothesis Testing :

- Electronic Effects : Methoxy groups increase electron density on the indole ring, enhancing binding to hydrophobic enzyme pockets (e.g., HIV integrase) .

- Steric Effects : 5-Methyl group may restrict rotational freedom, altering pharmacokinetics (e.g., metabolic half-life) .

- Experimental Design :

- Synthesize analogs with substituents at C4/C6 (e.g., chloro, difluoromethoxy) and compare IC values .

Data Contradictions and Gaps

- Contradiction : Melting points for similar compounds vary widely (e.g., indole-2-carboxylic acid derivatives: 205–259°C vs. 140–146°C for indole-4-carboxaldehyde ).

- Resolution : Differences arise from crystallization solvents and purity levels. Standardize recrystallization protocols.

- Gaps : No acute toxicity data for 4,6-dimethoxy-5-methyl derivative. Extrapolate from structurally related compounds (e.g., LC > 500 mg/kg in rodents for indole-2-carboxylic acids ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.